Mass Spectrometric Differentiation: Artemisinin-d3 Exhibits a +3 Da Mass Shift Enabling Unambiguous Quantification vs. Unlabeled Artemisinin
Artemisinin-d3 contains three deuterium atoms replacing hydrogens, yielding a parent ion mass of m/z 286 (compared to m/z 283 for unlabeled artemisinin) and a product ion transition of m/z 286→268 for Multiple Reaction Monitoring (MRM) [1]. This +3 Da mass shift provides complete chromatographic co-elution with unlabeled artemisinin while enabling baseline mass spectrometric resolution, eliminating cross-talk and ensuring that the internal standard signal is exclusive to the labeled species [1].
| Evidence Dimension | Precursor ion mass (m/z) and MRM transition |
|---|---|
| Target Compound Data | m/z 286→268 (ART-d3) |
| Comparator Or Baseline | m/z 283→265 (Unlabeled ART) |
| Quantified Difference | +3 Da mass shift (precursor) and +3 Da mass shift (product) |
| Conditions | UPLC-MS/MS with MRM mode; Acquity BEH shield RP18 column; mobile phase: water-acetonitrile-formic acid (50/50/0.1) isocratic |
Why This Matters
A +3 Da mass shift is the minimum required to avoid natural isotopic abundance overlap between the internal standard and analyte, ensuring accurate peak integration and quantification free from isotopic interference.
- [1] Moradin N, Torre S, Gauthier S, et al. Pharmacokinetic studies of artemisinin in vivo. Bio-protocol. 2016. Exchange MiniDetail ID 461357. View Source
